2-Bromo-5-(methanesulfonylmethyl)aniline
Description
2-Bromo-5-(methanesulfonylmethyl)aniline (C₈H₁₀BrNO₂S, molecular weight: 264.14 g/mol) is a substituted aniline derivative featuring a bromine atom at the 2-position and a methanesulfonylmethyl (-CH₂SO₂CH₃) group at the 5-position of the benzene ring.
Properties
IUPAC Name |
2-bromo-5-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTLCAHROPPZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methanesulfonylmethyl)aniline typically involves the bromination of aniline derivatives followed by sulfonylation. One common method involves the reaction of 2-bromoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(methanesulfonylmethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonylmethyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methanesulfonylmethyl group.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(methanesulfonylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methanesulfonylmethyl)aniline involves its ability to interact with various molecular targets. The bromine atom and methanesulfonylmethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This makes it a useful tool in studying biochemical pathways and developing inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The table below compares key structural and functional attributes of 2-Bromo-5-(methanesulfonylmethyl)aniline with analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonylmethyl group in the target compound enhances solubility in polar solvents compared to trifluoromethyl (-CF₃) or methyl (-CH₃) groups .
- Halogen Positioning : Bromine at the 2-position (ortho to -NH₂) sterically hinders electrophilic substitution reactions, whereas para-bromo analogs (e.g., 4-bromo derivatives) exhibit distinct reactivity patterns .
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